Welcome to the BenchChem Online Store!
molecular formula C13H8N2O3 B8654113 2-(2-Nitrophenyl)Benzoxazole CAS No. 840-37-9

2-(2-Nitrophenyl)Benzoxazole

Cat. No. B8654113
M. Wt: 240.21 g/mol
InChI Key: NBPVEFIYQAYAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05496826

Procedure details

The compound was prepared in a multistep synthesis employing Scheme 3, as described: A suspension of 2-aminophenol (5.0 g, 45.81 mmol) and 2-nitrobenzaldehyde (6.92 g, 45.81 mmol) in cyclohexane (200 mL) was heated to reflux using a Dean-Stark apparatus to remove water for 5 h. The reaction mixture was concentrated in vacuo to yield bright yellow crystals of the corresponding imine (10.71 g, 97% yield). To a solution of this imine (7.88 g, 32.56 mmol) in CH2Cl2 (200 mL) was added Ag2O (9.05 g, 39.07 mmol) and the reaction mixture was allowed to stir at RT overnight. The solvent was removed in vacuo to yield a solid shown to be the 2-(2-nitrophenyl) benzoxazole. This product was then suspended in ethanol (200 mL) with PtO2 (0.3 g) and charged with H2 (60 psi). The reaction mixture was allowed to shake on a Parr apparatus for 3 h. This was filtered through celite and the filtrate was removed in vacuo to yield a yellow solid. 1H NMR showed this to be the desired 2-(2-aminophenyl) benzoxazole, 3.85 g. This was acetylated according to General Procedure A and purified by recrystallization from cyclohexane/ethyl acetate, m.p. 125°-128° C.; 1H NMR (300 MHz, DMSO-d6) δ11.48 (s, 1H), 8.54 (d, J=9 Hz, 1H), 8.13 (dd, J=1.5, 9 Hz, 1H), 7.80-7.75 (m, 2H), 7.57 (m, 1H), 7.45 (m, 2H), 7.25 (t, J=9 Hz, 1H), 2.23 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ5 168.79, 161.46, 148.92, 140.39, 138.59, 132.89, 128.62, 126.18, 125.28, 123.37, 120.29, 119.83, 113.05, 111.07, 25.15; IR (KBr) 3270, 1685, 1540, 1240, 750 cm-1 ; MS (DCI) m/e MH+ =253; Analysis calc' d for C15H12N2O2 : C, 71.42; H, 4.79; N, 11.10; found: C, 71.24; H, 5.14;N, 10.76.
[Compound]
Name
imine
Quantity
7.88 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2O
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)([O-])=O.NC1C=CC=C[C:21]=1[C:26]1[O:27]C2C=CC=CC=2N=1>C(Cl)Cl.C(O)C.O=[Pt]=O>[O:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=[C:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][C:26](=[O:27])[CH3:21]

Inputs

Step One
Name
imine
Quantity
7.88 g
Type
reactant
Smiles
Name
Ag2O
Quantity
9.05 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.3 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid
ADDITION
Type
ADDITION
Details
charged with H2 (60 psi)
WAIT
Type
WAIT
Details
to shake on a Parr apparatus for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
This was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from cyclohexane/ethyl acetate, m.p. 125°-128° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.